molecular formula C11H17NOS B13286933 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13286933
M. Wt: 211.33 g/mol
InChI Key: BOZKSKQMIPIXJC-UHFFFAOYSA-N
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Description

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine ( 1936186-32-1) is a chemical compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol. This thieno[3,2-c]pyridine derivative is a specialized building block in medicinal chemistry and pharmaceutical research. The compound features a tetrahydrothienopyridine core, a scaffold recognized for its significant presence in bioorganic chemistry and its wide distribution of biological activities . Research into analogous 4,5,6,7-tetrahydrothienopyridine structures has revealed promising antifungal activity against various plant pathogenic fungi, suggesting its value in the development of new agrochemical agents . Furthermore, the thienopyridine core is a privileged structure in drug discovery, with derivatives reported to exhibit a range of pharmacological properties, including anti-inflammatory, antiviral, antioxidant, and antitumor activities . The specific substitution with a 2-methoxypropan-2-yl group at the 4-position defines this particular analogue, offering researchers a unique functional handle for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-(2-methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NOS/c1-11(2,13-3)10-8-5-7-14-9(8)4-6-12-10/h5,7,10,12H,4,6H2,1-3H3

InChI Key

BOZKSKQMIPIXJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1C2=C(CCN1)SC=C2)OC

Origin of Product

United States

Preparation Methods

Preparation of Imines Intermediate

  • React 2-thiophene ethylamine with formaldehyde and water.
  • Heat the mixture at 50–55 °C for 20–30 hours to form an imine intermediate.
  • Extract the reaction mixture with dichloroethane and wash with saturated saline.
  • Evaporate the organic layer under reduced pressure to obtain the imine.

The mass ratios used are approximately:

Component Mass Ratio (g)
Water 200
Formaldehyde 50–60
2-Thiophene ethylamine 120–130

Cyclization and Salt Formation

  • The imine is treated with ethanolic hydrogen chloride (25–30% concentration).
  • The mixture is heated at 65–75 °C for 4–8 hours with the addition of granular activated carbon (GAC) for purification.
  • The reaction mixture is cooled to 0–5 °C, filtered, and the filter cake is dried to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

Mass ratios for this step are:

Component Mass Ratio (g)
Imines 130–150
Ethanolic hydrogen chloride 480–520
Water 45–55
Granular activated carbon 2–4

This method is advantageous because it uses mild conditions, inexpensive raw materials, and avoids the use of hydrogen chloride gas, minimizing waste acid and pollution.

Introduction of the 2-Methoxypropan-2-yl Group

While direct literature specifically detailing alkylation of the tetrahydrothieno[3,2-c]pyridine at the 4-position with 2-methoxypropan-2-yl moiety is limited, analogous methods from related heterocyclic chemistry suggest:

  • Use of alkylating agents such as 2-methoxypropan-2-yl halides or ethers under basic or catalytic conditions.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex substituents on the heterocyclic core have been reported in related thieno[3,2-c]pyridine derivatives.
  • For example, palladium acetate or tetrakis(triphenylphosphine)palladium catalysts with suitable bases (e.g., potassium tert-butoxide) can facilitate C–C or C–N bond formation on thieno[3,2-c]pyridine frameworks.

Representative Synthetic Scheme (Hypothetical)

Step Reagents/Conditions Outcome
1. Imine formation 2-Thiophene ethylamine, formaldehyde, water, 50–55 °C, 20–30 h Imine intermediate
2. Cyclization Ethanolic HCl (25–30%), 65–75 °C, 4–8 h, GAC 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
3. Alkylation 2-Methoxypropan-2-yl halide, Pd catalyst, base, solvent, heat This compound

Analytical and Purification Notes

  • Extraction with dichloroethane and washing with saturated saline are critical for isolating intermediates with high purity.
  • Use of granular activated carbon helps remove impurities during cyclization.
  • Final products are often isolated as hydrochloride salts to improve stability and crystallinity.
  • Purification by preparative HPLC or recrystallization may be employed for final compounds with complex substituents.

Summary Table of Key Parameters

Parameter Range/Value Reference
Imine formation temperature 50–55 °C
Imine formation time 20–30 h
Cyclization temperature 65–75 °C
Cyclization time 4–8 h
Ethanolic HCl concentration 25–30%
Mass ratio (water:formaldehyde:amine) 200:50–60:120–130
Mass ratio (imines:EtOH-HCl:H2O:GAC) 130–150:480–520:45–55:2–4
Palladium catalysts Pd(OAc)2, Pd(PPh3)4, PEPPSI

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thienopyridine Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
4-(2-Methoxypropan-2-yl)-... 2-Methoxypropan-2-yl 210.32 High lipophilicity (inferred); potential prodrug candidate -
Prasugrel Cyclopropyl, fluorophenyl, acetate 409.3 Platelet aggregation inhibitor (prodrug); targets P2Y12 ADP receptors
4-(Thiophen-2-yl)-... Thiophene - Discontinued; structural analog
2-Methyl-4-{...}-1,3-thiazole Methylthiazole 236.0 Research use only; heterocyclic substitution
3-Bromo-... hydrobromide Bromine 299.02 Protein degrader building block
4-Oxo-4-{...}butanoic acid Butanoic acid - Polar derivative; potential metabolic intermediate

Substituent Effects on Pharmacological Activity

  • Electron-Donating vs. Prasugrel’s fluorophenyl group (electron-withdrawing) contributes to its irreversible binding to P2Y12 receptors, a mechanism critical for antiplatelet activity .
  • Steric and Lipophilic Effects: The trityl-protected derivative (LogP = 6.036) in exhibits high lipophilicity, which may limit bioavailability. In contrast, the target compound’s methoxypropan-2-yl group balances moderate lipophilicity with improved solubility .

Physicochemical Properties

  • Polar Surface Area (PSA): The target compound’s PSA is influenced by its ether oxygen and pyridine nitrogen. Derivatives with carboxylic acid groups (e.g., 4-oxo-butanoic acid in ) have higher PSA, improving water solubility but reducing membrane permeability .
  • Melting Point and Stability :
    • Trityl-protected derivatives () show high melting points (~95°C), whereas brominated analogs () may exhibit lower thermal stability due to weaker intermolecular forces .

Commercial Viability

  • Compounds like 4-(thiophen-2-yl)-... () were discontinued, highlighting the importance of substituent optimization for commercial success. The target compound’s simpler substituent may offer scalability advantages .

Biological Activity

4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

  • Molecular Formula : C11H17NOS
  • Molecular Weight : 211.33 g/mol
  • CAS Number : 1936186-32-1

Antimicrobial Activity

Research indicates that thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. A study focused on similar thieno compounds demonstrated their effectiveness against various microbial strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, revealing substantial antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Efficacy of Thieno Compounds

CompoundMIC (µg/mL)Activity Against
4a10E. coli
4b15S. aureus
4c5M. tuberculosis

Anticancer Activity

The anticancer potential of thieno[3,2-c]pyridine derivatives has been explored through various in vitro studies. A notable compound in this category has shown cytotoxic effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with significant induction of apoptosis observed at low concentrations . The treatment led to a decrease in cancer stem cell populations, suggesting a dual mechanism of action.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of a thieno[3,2-c]pyridine derivative:

  • Cell Lines Used : MDA-MB-231 and MCF-7
  • Concentration Range : 0.05 µM to 25 µM
  • Findings :
    • At 0.05 µM, significant cell death was recorded after 24 hours.
    • Maximal cytotoxicity was observed at 25 µM after 72 hours of treatment.

This suggests that the compound has a time-dependent and concentration-dependent cytotoxic effect on cancer cells .

The biological activity of thieno[3,2-c]pyridine compounds is believed to be linked to their ability to interfere with cellular processes such as:

  • Inhibition of DNA synthesis
  • Induction of apoptosis in cancer cells
  • Disruption of microbial cell wall synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalized pyridine or thieno-pyridine precursors. For example, hydrazine-mediated cyclization in alcoholic solvents (e.g., ethanol) at 78°C can yield high-purity products, as demonstrated in analogous thiadiazolo-pyrimidine syntheses with yields up to 87% . Key parameters include solvent polarity (e.g., methanol, ethanol), temperature control, and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical for removing byproducts.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and ring saturation. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like methoxy or thiophene moieties. For example, the InChI and SMILES data in PubChem entries provide reference standards for comparative analysis .

Q. How can solubility and stability be assessed under varying experimental conditions?

  • Methodological Answer : Solubility screening in polar (e.g., DMSO, water) and non-polar solvents (e.g., dichloromethane) helps identify optimal storage and reaction media. Stability studies under thermal stress (e.g., 40–80°C) and pH gradients (e.g., 2–12) via HPLC monitoring can reveal degradation pathways. Hydrochloride salt formation, as seen in related pyridine derivatives, may enhance aqueous solubility .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations using software like Gaussian or ORCA can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, studies on thieno-pyridine derivatives highlight the role of sulfur and nitrogen atoms in charge distribution, influencing interactions with biological targets like enzymes .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

  • Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ²H or ¹³C) or trapping intermediates (e.g., radical scavengers) clarify side reactions. For instance, in hydrazine-mediated syntheses, over-reduction or oxidation byproducts may form due to solvent impurities or oxygen exposure. LC-MS and tandem MS/MS aid in identifying these species .

Q. What strategies resolve contradictions between experimental data and theoretical models?

  • Methodological Answer : Discrepancies in reaction yields or spectroscopic data often arise from solvent effects or conformational flexibility. Molecular dynamics (MD) simulations can model solvent interactions, while variable-temperature NMR experiments assess rotational barriers in substituents like the methoxypropan-2-yl group. Cross-referencing with crystallographic data (e.g., from analogous pyridine derivatives) validates structural hypotheses .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition or cell viability tests) validate these interactions. For example, thieno-pyridine derivatives exhibit activity via sulfur-mediated hydrophobic interactions or hydrogen bonding with active-site residues .

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